2-Chloroquinoline-6-carboxylic acid

Description

BenchChem offers high-quality 2-Chloroquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQOQVWVODTTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588430 | |

| Record name | 2-Chloroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849996-80-1 | |

| Record name | 2-Chloroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Chloroquinoline-6-carboxylic acid" basic properties

Technical Monograph: 2-Chloroquinoline-6-carboxylic Acid

Physiochemical Profile & Core Identity

2-Chloroquinoline-6-carboxylic acid is a bifunctional heteroaromatic scaffold widely utilized in medicinal chemistry. Its value lies in its orthogonal reactivity: the electrophilic C-2 position allows for nucleophilic displacement (SNAr), while the C-6 carboxylic acid serves as a stable anchor for amidation or esterification. This duality makes it an ideal "hub" molecule for fragment-based drug discovery (FBDD) and the synthesis of divergent libraries.

| Property | Data |

| IUPAC Name | 2-Chloroquinoline-6-carboxylic acid |

| CAS Registry Number | 849996-80-1 |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| Appearance | White to off-white solid |

| Solubility | Low in water; soluble in DMSO, DMF, MeOH (hot) |

| pKa (Predicted) | ~3.8 (COOH), ~1.0 (Quinoline NH⁺) |

| LogP (Predicted) | ~2.2 |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Synthetic Pathways

The synthesis of 2-chloroquinoline-6-carboxylic acid typically follows the N-oxide Activation Route . This method is preferred over direct chlorination of quinoline (which is non-selective) or the Skraup synthesis using chlorinated anilines (which can yield regioisomeric mixtures).

Mechanism of Action:

-

Ring Construction: 4-Aminobenzoic acid is cyclized via the Skraup reaction (glycerol/H₂SO₄) to form quinoline-6-carboxylic acid.

-

N-Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) or H₂O₂ yields the N-oxide. The N-oxide activates the C-2 and C-4 positions towards nucleophilic attack.

-

Meisenheimer Rearrangement/Chlorination: Reaction with phosphoryl chloride (POCl₃) effects a rearrangement where the oxygen is eliminated and replaced by chlorine at the C-2 position.

Figure 1: The standard synthetic workflow via N-oxide activation, ensuring regiospecific chlorination at the C-2 position.

Reactivity & Functionalization

The molecule's utility stems from the electronic disparity between the C-2 and C-6 positions.

A. Nucleophilic Aromatic Substitution (SNAr) at C-2

The quinoline nitrogen atom acts as an electron sink, withdrawing density from the ring and making the C-2 chlorine highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

-

Conditions: Typically requires heat (80–120 °C) or microwave irradiation. Acid catalysis (e.g., AcOH) can protonate the ring nitrogen, further accelerating the reaction.

-

Scope: Primary and secondary amines react cleanly to form 2-aminoquinoline derivatives.

B. Carboxylic Acid Derivatization at C-6

The C-6 position is electronically isolated from the C-2 reaction center, allowing for standard acid transformations without interfering with the chloro-group.

-

Amidation: Standard coupling reagents (HATU, EDC/HOBt) work efficiently.

-

Esterification: Acid-catalyzed reaction with alcohols.

C. Metal-Catalyzed Cross-Coupling

The C-2 chloride is a viable handle for Palladium-catalyzed reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids.

-

Buchwald-Hartwig: Amination (alternative to SNAr for sterically hindered amines).

Figure 2: Divergent reactivity profile.[1][2] The C-2 Cl and C-6 COOH allow for orthogonal functionalization strategies.

Experimental Protocol: SNAr Displacement

Objective: Synthesis of 2-(benzylamino)quinoline-6-carboxylic acid. Rationale: This protocol demonstrates the displacement of the C-2 chlorine by a primary amine, a common first step in library synthesis.

Materials:

-

2-Chloroquinoline-6-carboxylic acid (1.0 eq)[3]

-

Benzylamine (2.0 eq)

-

Isopropanol (solvent) or DMF

-

Catalytic HCl (optional, to activate the quinoline N)

Procedure:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloroquinoline-6-carboxylic acid (207 mg, 1.0 mmol) in isopropanol (5 mL).

-

Addition: Add benzylamine (214 mg, 2.0 mmol) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) for 4–6 hours. Monitor reaction progress by TLC (eluent: 10% MeOH in DCM) or LC-MS.

-

Note: If reaction is sluggish, add 2 drops of conc. HCl or switch solvent to n-butanol and heat to 110 °C.

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.

-

If solid forms: Filter the precipitate, wash with cold isopropanol and diethyl ether.

-

If no solid: Evaporate solvent under reduced pressure. Resuspend residue in water and adjust pH to ~4-5 with 1M HCl to precipitate the zwitterionic product.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Applications in Drug Discovery

-

NMDA Receptor Antagonists: Derivatives of quinoline-2-carboxylic acids (and their 2-substituted analogs) have been explored as antagonists for the glycine site of the NMDA receptor, relevant in treating neurodegenerative diseases [1].

-

Kinase Inhibitors: The quinoline scaffold is a "privileged structure" in kinase inhibition. The 2-chloro group allows for the introduction of solubilizing amine tails or hinge-binding motifs. Specifically, 2-substituted quinoline-6-carboxylic acids have been investigated as CK2 inhibitors [2].

-

Anti-Infectives: Used as intermediates for Schiff base derivatives showing antibacterial activity against S. aureus and E. coli [3].

Safety & Handling (GHS)

Signal Word: Warning

| Hazard Code | Statement |

| H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation.[3][4] |

Precautions:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

PubChem. 2-Chloroquinoline-6-carboxylic acid (CID 16783717). National Library of Medicine. Available at: [Link]

- G. E. A. A. A. et al.Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. (Contextual reference for quinoline acid kinase inhibitors).

-

Mohammed, I. K.[3][1] & Mousa, E. F. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2025. Available at: [Link]

Sources

"2-Chloroquinoline-6-carboxylic acid" molecular structure and weight

An In-depth Technical Guide to 2-Chloroquinoline-6-carboxylic Acid: Molecular Structure and Physicochemical Properties

For professionals in the fields of medicinal chemistry, synthetic organic chemistry, and drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed technical overview of 2-Chloroquinoline-6-carboxylic acid, a heterocyclic compound with significant potential as a versatile building block in the synthesis of biologically active molecules.

Introduction to 2-Chloroquinoline-6-carboxylic Acid

2-Chloroquinoline-6-carboxylic acid is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of a chlorine atom at the 2-position and a carboxylic acid group at the 6-position of the quinoline ring system imparts distinct chemical reactivity and physical properties to the molecule. These functional groups serve as handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The quinoline core itself is a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.

Molecular Structure and Identification

The molecular structure of 2-Chloroquinoline-6-carboxylic acid is characterized by a fused benzene and pyridine ring, forming the quinoline core. A chlorine atom is substituted at the C2 position of the pyridine ring, and a carboxylic acid group is attached to the C6 position of the benzene ring.

The precise arrangement of atoms and bonds can be represented by various chemical identifiers, which are crucial for unambiguous identification in research and documentation.

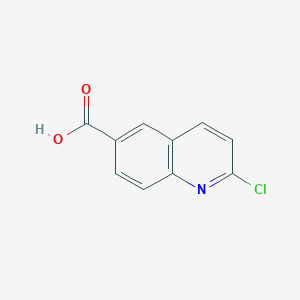

Chemical Structure Visualization

The two-dimensional structure of 2-Chloroquinoline-6-carboxylic acid is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of 2-Chloroquinoline-6-carboxylic acid.

Physicochemical Properties and Identifiers

A summary of the key physicochemical properties and identifiers for 2-Chloroquinoline-6-carboxylic acid is provided in the table below. This data is essential for laboratory handling, reaction planning, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |

| Molecular Weight | 207.61 g/mol | [2] |

| IUPAC Name | 2-chloroquinoline-6-carboxylic acid | [2] |

| CAS Number | 849996-80-1 | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| SMILES | C1=CC2=C(C=CC(=N2)Cl)C=C1C(=O)O | [2] |

| InChI | InChI=1S/C10H6ClNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H,13,14) | [2] |

| InChIKey | RHQOQVWVODTTSD-UHFFFAOYSA-N | [2] |

| Synonyms | 2-chloro-6-quinolinecarboxylic acid |

Applications in Research and Development

As a functionalized heterocyclic compound, 2-Chloroquinoline-6-carboxylic acid serves as a valuable starting material and intermediate in organic synthesis. The reactivity of the chloro and carboxylic acid groups allows for a variety of chemical transformations.

-

Drug Discovery: The quinoline scaffold is a common motif in many approved drugs. The ability to modify the 2 and 6 positions of this compound makes it an attractive precursor for the synthesis of novel drug candidates. For instance, derivatives of quinoline carboxylic acids have been investigated as inhibitors of protein kinase CK2.[3][4]

-

Materials Science: Heterocyclic compounds are also of interest in the development of new materials with specific electronic or optical properties.

Safety and Handling

Based on GHS classifications, 2-Chloroquinoline-6-carboxylic acid is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

References

-

PubChem. (n.d.). 2-Chloroquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

-

Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

Sources

- 1. 6-chloroquinoline-2-carboxylic acid; CAS No.: 59394-30-8 [chemshuttle.com]

- 2. 2-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 16783717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloroquinoline-6-carboxylic acid

Abstract

2-Chloroquinoline-6-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid quinoline scaffold, coupled with the reactive handles of a carboxylic acid at the C6 position and a chlorine atom at the C2 position, makes it an exceptionally versatile precursor for the synthesis of a diverse array of complex molecules, including potent pharmaceutical agents. This technical guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate. It is designed for researchers, chemists, and drug development professionals, offering not only detailed, field-proven protocols but also the underlying mechanistic principles and strategic considerations that govern the choice of a particular synthetic route. We will dissect retrosynthetic strategies, delve into the robust Gould-Jacobs reaction, and explore alternative methodologies, providing a comprehensive framework for the practical synthesis and application of this important compound.

Introduction and Strategic Importance

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The specific substitution pattern of 2-chloroquinoline-6-carboxylic acid offers distinct advantages for synthetic chemists. The chlorine atom at the C2 position, activated by the ring nitrogen, is an excellent leaving group, readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) in SNAr reactions. This allows for the late-stage introduction of diverse functionalities. Concurrently, the carboxylic acid group at the C6 position provides a handle for amide bond formation, esterification, or other derivatizations, enabling the construction of larger, more complex molecular architectures. The strategic placement of these two functional groups makes this molecule a cornerstone intermediate in the synthesis of targeted therapeutics and functional materials.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with a retrosynthetic analysis, which involves conceptually breaking down the target molecule into simpler, commercially available starting materials. For 2-chloroquinoline-6-carboxylic acid, the most common and industrially viable disconnection strategies focus on forming the quinoline ring system itself.

The primary disconnection breaks the N1-C2 and C4-C4a bonds, a strategy that points towards the well-established Gould-Jacobs reaction . This approach constructs the quinoline core from an aniline derivative and a malonic ester derivative. A secondary disconnection could involve forming the C2-C3 and N1-C8a bonds, suggesting a Friedländer annulation type of reaction, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[2][3]

Caption: Retrosynthetic analysis of 2-Chloroquinoline-6-carboxylic acid.

This guide will focus on the most prevalent and reliable pathway: the Gould-Jacobs reaction followed by chlorination, as it offers high yields and predictable outcomes with readily available starting materials.

Primary Synthesis Pathway: The Gould-Jacobs Reaction and Subsequent Chlorination

This robust, multi-step sequence is the most widely adopted method for synthesizing the target molecule. It can be broken down into three key stages:

-

Condensation: Formation of an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: High-temperature ring closure to form the 4-hydroxyquinoline core.

-

Hydrolysis & Chlorination: Saponification of the ester and subsequent conversion of the hydroxyl group to a chloro group.

Mechanism of the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for quinoline synthesis.[4][5][6] The sequence begins with a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol. This forms the key intermediate, diethyl anilinomethylenemalonate. The subsequent step is a thermally induced, pericyclic 6-electron cyclization reaction onto the aromatic ring, which, after tautomerization and elimination of a second molecule of ethanol, yields the ethyl 4-hydroxyquinoline-carboxylate ester.[4][5]

Caption: Workflow for the synthesis via the Gould-Jacobs reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate

-

Rationale: This step builds the core quinoline ring system. The reaction is typically performed without a solvent at high temperatures, using the excess DEEM or a high-boiling point solvent like diphenyl ether to achieve the necessary temperature for cyclization.

-

Materials:

-

4-Aminobenzoic acid (1 mol equivalent)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.1 mol equivalents)

-

Diphenyl ether (solvent)

-

-

Procedure:

-

Combine 4-aminobenzoic acid and diethyl ethoxymethylenemalonate in a round-bottom flask equipped with a reflux condenser and a thermometer.

-

Heat the mixture with stirring to 130-140 °C for 30 minutes. During this time, ethanol will distill off, indicating the formation of the anilinomethylenemalonate intermediate.

-

Add high-boiling diphenyl ether to the reaction mixture.

-

Increase the temperature to 240-250 °C and maintain for 20-30 minutes. A second molecule of ethanol will distill off as the cyclization proceeds. The product will begin to precipitate.

-

Cool the reaction mixture to below 100 °C and add hexane or petroleum ether to dilute the diphenyl ether and fully precipitate the product.

-

Filter the solid product, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The resulting solid is ethyl 4-hydroxyquinoline-6-carboxylate, which is often of sufficient purity for the next step.

-

Protocol 2: Synthesis of 4-Hydroxyquinoline-6-carboxylic acid

-

Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base. Subsequent acidification protonates the carboxylate and the C4-phenoxide to yield the desired product.

-

Materials:

-

Ethyl 4-hydroxyquinoline-6-carboxylate (from previous step)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

-

-

Procedure:

-

Suspend the crude ethyl 4-hydroxyquinoline-6-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 1-2 hours, or until the solid has completely dissolved, indicating complete saponification.

-

Cool the resulting clear solution in an ice bath.

-

Slowly acidify the solution to a pH of approximately 4-5 with concentrated HCl or glacial acetic acid.[7] The product will precipitate as a fine, off-white solid.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry thoroughly under vacuum.

-

Protocol 3: Synthesis of 2-Chloroquinoline-6-carboxylic acid

-

Rationale: The conversion of the 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form) to the 2-chloroquinoline is achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). POCl₃ also acts as the solvent in this reaction. This is a critical step that transforms the electron-rich quinolone into the versatile chloro-substituted product.

-

Materials:

-

4-Hydroxyquinoline-6-carboxylic acid (from previous step)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount, optional)

-

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas. POCl₃ is corrosive and reacts violently with water.

-

To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl), add 4-hydroxyquinoline-6-carboxylic acid.

-

Carefully add an excess of phosphorus oxychloride (typically 5-10 molar equivalents). A catalytic amount of DMF can be added to facilitate the reaction, forming a Vilsmeier-Haack type reagent in situ.[8]

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Very slowly and cautiously, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. This step is highly exothermic.

-

The solid product will precipitate. Stir the slurry for 30 minutes to ensure complete hydrolysis of the POCl₃.

-

Filter the crude 2-chloroquinoline-6-carboxylic acid, wash it extensively with cold water, and then dry it under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid may be necessary for higher purity.

-

Comparative Analysis of Synthesis Pathways

| Parameter | Gould-Jacobs Pathway | Friedländer Annulation |

| Starting Materials | 4-Aminobenzoic acid, DEEM | 2-Amino-5-formylbenzoic acid, Acetaldehyde derivative |

| Number of Steps | 3 (Condensation, Cyclization, Chlorination) | Typically 2 (Condensation, Oxidation if needed) |

| Scalability | Excellent, widely used in industry. | Good, but starting materials can be less accessible. |

| Key Challenge | High temperature required for cyclization. | Potential for side reactions; regioselectivity can be an issue. |

| Overall Yield | Generally high and reliable (60-80% over 3 steps). | Variable, highly dependent on substrates. |

Conclusion and Future Outlook

The synthesis of 2-chloroquinoline-6-carboxylic acid is most reliably achieved through the Gould-Jacobs reaction followed by chlorination with phosphorus oxychloride. This pathway is robust, scalable, and utilizes readily accessible starting materials, making it the preferred choice for both academic research and industrial production. While alternative methods like the Friedländer annulation exist, they often present challenges related to starting material availability and regiocontrol.[2][3]

Future research in this area will likely focus on developing more environmentally benign and safer protocols. This could involve the use of solid-acid catalysts to lower the temperature of the cyclization step or exploring alternative, less hazardous chlorinating agents to replace POCl₃. Furthermore, the development of one-pot procedures that combine several steps would significantly improve the efficiency and economy of the synthesis.[2] Despite these potential improvements, the fundamental strategy outlined in this guide remains the gold standard for accessing this invaluable synthetic intermediate.

References

-

Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link][4]

-

Gould–Jacobs reaction | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link][6]

-

Choudhary, D., & Khokra, S. L. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 5(6), 1850-1853. [Link][8]

-

Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link][9]

-

One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link][2]

-

Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents. Retrieved January 26, 2024, from [7]

-

Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2013). PubMed. Retrieved January 26, 2024, from [Link][3]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Semantic Scholar. Retrieved January 26, 2024, from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry. Retrieved January 26, 2024, from [Link][10]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link][11]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry. Retrieved January 26, 2024, from [Link][1]

-

Process for the preparation of 4-hydroxy quinolines. (1984). Google Patents. Retrieved January 26, 2024, from [12]

-

2-Chloroquinoline-3-carboxylic acid. (2025). ResearchGate. Retrieved January 26, 2024, from [Link][13]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 3. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. ablelab.eu [ablelab.eu]

- 6. researchgate.net [researchgate.net]

- 7. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 8. ijsr.net [ijsr.net]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline synthesis [organic-chemistry.org]

- 12. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Solubility Profile & Handling Guide: 2-Chloroquinoline-6-carboxylic Acid

[1][2]

Part 1: Executive Summary

2-Chloroquinoline-6-carboxylic acid serves as a critical scaffold in the synthesis of bioactive heterocycles, particularly for antitumor and antimicrobial applications.[1][2] As a quinoline derivative bearing a carboxylic acid moiety, its solubility profile is strictly governed by pH-dependent ionization.[1][2]

For effective handling in drug development workflows, researchers must recognize that this compound behaves as a lipophilic acid .[1][2] It exhibits negligible solubility in neutral or acidic aqueous media but dissolves readily in alkaline solutions and polar aprotic organic solvents.[1][2] This guide provides the physicochemical rationale and validated protocols to ensure reproducible solubilization, preventing common pitfalls such as "crashing out" in biological assays.

Part 2: Physicochemical Foundations[1][2]

To master the solubility of this compound, one must understand the forces driving its behavior.[1][2] The interplay between the hydrophobic quinoline ring and the ionizable carboxylic acid defines its compatibility with various solvents.[1][2]

| Property | Value (Experimental/Predicted) | Implications for Solubility |

| Molecular Weight | 207.61 g/mol | Small molecule; kinetics of dissolution should be rapid in compatible solvents.[1][2] |

| pKa (Acidic) | ~3.0 ± 0.3 (Predicted) | Critical: At pH < 3, the molecule is neutral and insoluble.[1][2] At pH > 5, it exists as a soluble anion.[1][2] |

| LogP | ~2.2 - 3.3 | Moderately lipophilic.[1][2] Indicates good affinity for organic solvents (DMSO, MeOH) and poor affinity for water in its neutral state.[1][2] |

| Appearance | White to off-white solid | Crystalline nature implies high lattice energy, requiring energy (heat/sonication) or ionization to break.[1][2] |

Part 3: Solubility Profile

Aqueous Solubility (pH-Dependent)

The solubility of 2-chloroquinoline-6-carboxylic acid in water is binary:

-

Acidic/Neutral (pH 1–6): Practically insoluble.[1][2] The compound exists in its protonated, neutral form (

), which aggregates due to hydrophobic stacking of the quinoline rings.[1][2] -

Basic (pH > 8): Soluble.[1][2] Deprotonation yields the carboxylate anion (

), which is highly soluble due to ion-dipole interactions with water.[1][2]

Mechanistic Insight: The transition from insoluble to soluble occurs near pH 4–5.[1][2] However, for robust stock preparation, a pH > 8 is recommended to ensure complete ionization.[1][2]

Organic Solvent Compatibility[1][2][3][4]

-

DMSO (Dimethyl Sulfoxide): Excellent. The solvent of choice for stock solutions (typically 10–50 mM).[1][2] DMSO disrupts the crystal lattice effectively.[1][2]

-

Ethanol/Methanol: Moderate to Good. Solubility increases significantly with temperature.[1][2] Hot ethanol is the standard solvent for recrystallization/purification.[1][2]

-

DMF (Dimethylformamide): Good. A viable alternative to DMSO, though less preferred for biological assays due to higher toxicity.[1][2]

-

Hexane/Diethyl Ether: Poor. The compound is too polar for strictly non-polar solvents.[1][2]

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Standard procedure for biological assay screening.[1][2]

-

Weighing: Accurately weigh 2.08 mg of 2-chloroquinoline-6-carboxylic acid.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

-

Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.[1][2]

-

Validation: Inspect visually. The solution should be clear and colorless.

-

Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Protocol B: Aqueous Solubilization via "Salt Switch"

Recommended for preparing aqueous buffers without organic co-solvents.[1]

-

Suspend: Place the solid compound in water (it will not dissolve).

-

Basify: Dropwise add 1.0 M NaOH or KOH while stirring. Monitor until the solution becomes clear (formation of the sodium/potassium salt).[1][2]

-

Buffer: Dilute with the target buffer (e.g., PBS) to the desired concentration.[1][2]

Protocol C: Thermodynamic Solubility Determination (Shake-Flask Method)

The Gold Standard for generating precise solubility data.[1][2]

-

Saturation: Add excess solid compound to the solvent of choice (e.g., pH 7.4 phosphate buffer) in a glass vial.[1][2]

-

Equilibration: Shake or stir at constant temperature (25°C) for 24–48 hours.

-

Separation: Filter the suspension using a PVDF syringe filter (0.45 µm) to remove undissolved solids.

-

Quantification: Analyze the filtrate via HPLC-UV (detection at ~254 nm) against a standard curve prepared in DMSO.

Part 5: Visualizations

Diagram 1: pH-Dependent Solubility Mechanism

This state diagram illustrates the protonation equilibrium that dictates aqueous solubility.[1][2]

Caption: The equilibrium shifts from the insoluble neutral form to the soluble anionic form as pH increases above the pKa.[1][2]

Diagram 2: Solvent Selection Decision Tree

A logical workflow for selecting the correct solvent based on the experimental application.

Caption: Decision matrix for selecting the optimal solvent system based on the intended experimental use case.

References

-

PubChem. (n.d.).[1][2][3] 2-Chloroquinoline-6-carboxylic acid (CID 16783717).[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [Link][1][2]

-

Ishkov, Y. V., et al. (2017).[1][2] "A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters." Journal of Organic and Pharmaceutical Chemistry. (Describing purification via acid-base precipitation). Retrieved from [Link]

-

Gaylord Chemical. (2007).[1][2][4] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][5][4][6] (General reference for DMSO solubilization of organic acids). Retrieved from [Link][1][2][4]

Sources

- 1. 2-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 16783717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloroquinoline-6-carboxylic acid

Introduction: The Strategic Value of a Bifunctional Building Block

2-Chloroquinoline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its value lies in its bifunctional nature, possessing two distinct and orthogonally reactive sites: a nucleophilic substitution-prone chloro-substituent on the pyridine ring and a versatile carboxylic acid on the benzene ring. This unique arrangement allows for sequential, controlled modifications, making it a powerful scaffold for constructing complex molecular architectures, particularly in the development of novel therapeutics. Derivatives of 2-chloroquinoline have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This guide provides a comprehensive analysis of the compound's reactivity and stability, offering field-proven insights to enable its effective utilization in research and development.

Section 1: The Chemical Reactivity Profile

The reactivity of 2-Chloroquinoline-6-carboxylic acid is governed by its two primary functional groups. Understanding the distinct reactivity of each site is crucial for strategic synthetic planning.

Reactivity at the C2-Position: The Activated Chloro Group

The chlorine atom at the 2-position of the quinoline ring is not a simple haloarene; it is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer-like complex formed during the substitution process. This activation makes the C2-position a prime target for introducing diversity.

Causality of Experimental Choices: The displacement of the 2-chloro group is readily achieved with a variety of nucleophiles. The choice of reaction conditions is dictated by the nucleophilicity of the incoming group. While strong nucleophiles may react at moderate temperatures, weaker nucleophiles often require heat to overcome the activation energy barrier. The use of a non-nucleophilic base is common to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Common Nucleophilic Displacements:

-

N-Nucleophiles: Primary and secondary amines, ammonia, and hydrazines readily displace the chloride to form 2-aminoquinoline derivatives. These reactions are fundamental in building libraries of compounds for biological screening.

-

O-Nucleophiles: Alkoxides, phenoxides, and hydroxides can be used to synthesize 2-alkoxy or 2-hydroxyquinoline derivatives. The latter will likely exist in its tautomeric form, 2-quinolone.

-

S-Nucleophiles: Thiolates are effective nucleophiles for creating 2-thioether linkages.

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr) at the C2-position.

Reactivity at the C6-Position: The Carboxylic Acid Handle

The carboxylic acid group is a cornerstone of synthetic chemistry, offering a gateway to numerous other functional groups. Its direct reactions, however, are often limited by the poor leaving group ability of the hydroxyl (-OH) group.[1] Therefore, "activation" is the key principle governing its transformations.

1.2.1 Amide Bond Formation

This is arguably the most critical reaction for drug development professionals. Direct condensation of a carboxylic acid and an amine is generally inefficient due to an unproductive acid-base reaction.[2]

Causality of Experimental Choices: To facilitate amide bond formation, the carboxylic acid must be converted into a more reactive species. This is achieved by transforming the -OH into a better leaving group.

-

Via Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride.[3] This intermediate readily reacts with amines, even electron-deficient ones, to form amides. A base (e.g., triethylamine, pyridine) is required to neutralize the HCl byproduct.[4]

-

Via Coupling Reagents: A milder and more common approach in modern medicinal chemistry involves the use of coupling reagents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), generate a highly reactive O-acylisourea intermediate in situ, which is then attacked by the amine.[5][6]

1.2.2 Esterification

Esters are common derivatives, often synthesized to improve bioavailability (prodrugs) or modify solubility.

-

Fischer Esterification: This classic method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is reversible, and product formation is favored by using an excess of the alcohol or by removing water as it is formed.[7][8]

-

Alkylation of Carboxylate: A two-step, non-reversible alternative involves deprotonating the carboxylic acid with a base (e.g., NaH, K₂CO₃) to form the carboxylate salt, which then acts as a nucleophile to displace a halide from a primary alkyl halide (SN2 reaction).[3]

1.2.3 Other Transformations

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Care must be taken as these reagents can potentially react with the chloroquinoline core.

-

Decarboxylation: While possible, the decarboxylation of quinoline monocarboxylic acids typically requires high temperatures.[9][10] The stability of the aromatic ring makes this transformation less facile than with other classes of carboxylic acids, such as β-keto acids.

Caption: Key reaction pathways for the 6-carboxylic acid functional group.

Section 2: Stability and Handling

The utility of a chemical reagent is intrinsically linked to its stability. Proper storage and handling are paramount to ensure its integrity and obtain reproducible experimental results.

| Parameter | Stability Profile & Rationale | Recommended Handling & Storage |

| pH Sensitivity | Likely stable at neutral and basic pH. Susceptible to degradation under strong acidic conditions. A study on a related 2-chloro-adenosine derivative showed marked decomposition at acidic pH.[11] | Avoid prolonged exposure to strong acids. Store solutions buffered at neutral pH if required. |

| Thermal Stability | As a crystalline solid, it is expected to be thermally stable up to its melting point. The solid-state structure is likely stabilized by intermolecular hydrogen bonding between the carboxylic acid groups and the quinoline nitrogen, similar to related structures.[12][13] Prolonged heating at high temperatures in solution may lead to decarboxylation. | Store at room temperature or refrigerated. Avoid unnecessary high temperatures during reactions unless required by the protocol. |

| Photostability | Chloroquinoline derivatives can be sensitive to UV light, which can induce decomposition.[14] Haloarenes, in general, should be protected from light to prevent the formation of radical species. | Store in amber glass vials or in a dark location. Minimize exposure to direct sunlight or UV lamps. |

| Moisture/Air | The compound itself is not exceptionally sensitive to air or moisture. However, it is hygroscopic to some extent, and absorbed water could interfere with moisture-sensitive reactions (e.g., those using LiAlH₄ or SOCl₂). | Store in a tightly sealed container in a dry environment, such as a desiccator, particularly if it is to be used in anhydrous reactions. |

GHS Hazard Information: According to safety data, 2-Chloroquinoline-6-carboxylic acid is classified with the following hazards:

-

Harmful if swallowed[15]

Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Work should be conducted in a well-ventilated fume hood.

Section 3: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and checkpoints to ensure successful execution.

Protocol 1: Amide Coupling via Acyl Chloride Activation

Objective: To synthesize N-benzyl-2-chloroquinoline-6-carboxamide.

Methodology:

-

Activation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Chloroquinoline-6-carboxylic acid (1.0 eq). Add anhydrous dichloromethane (DCM, ~0.1 M) followed by oxalyl chloride (1.5 eq) and a catalytic drop of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: Thionyl chloride or oxalyl chloride converts the carboxylic acid to the highly reactive acyl chloride. DMF catalyzes this transformation. Anhydrous conditions are critical to prevent quenching of the acyl chloride by water.

-

-

Reaction Monitoring (Activation): Stir the mixture at room temperature for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester, indicating successful acyl chloride formation.

-

Coupling: In a separate flask, dissolve benzylamine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C in an ice bath.

-

Causality: Triethylamine is a non-nucleophilic base that will scavenge the HCl generated during both the activation and coupling steps, driving the reaction to completion.

-

-

Addition: Slowly add the solution of the acyl chloride from Step 1 to the cooled amine solution from Step 3 via a cannula or dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Self-Validation & Work-up:

-

TLC Analysis: Spot the reaction mixture against the starting carboxylic acid. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

LC-MS Analysis: Confirm the presence of the desired product mass.

-

Quench & Extraction: Once complete, wash the reaction mixture sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

Protocol 2: Nucleophilic Substitution with an Amine

Objective: To synthesize 2-(morpholino)quinoline-6-carboxylic acid.

Methodology:

-

Reaction Setup: In a sealable reaction vessel, combine 2-Chloroquinoline-6-carboxylic acid (1.0 eq), morpholine (3.0 eq), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Causality: An excess of the amine is used to act as both the nucleophile and the base to neutralize the generated HCl. A high-boiling polar solvent is used to facilitate the reaction, which often requires elevated temperatures.

-

-

Reaction: Seal the vessel and heat the mixture to 100-120 °C. Stir for 12-24 hours.

-

Self-Validation & Work-up:

-

TLC/LC-MS Analysis: Monitor the reaction for the consumption of the starting material and the formation of the product. The product will have a different polarity and the expected mass.

-

Isolation: Cool the reaction mixture to room temperature. Pour the mixture into water. The product may precipitate. If it does, it can be collected by filtration. If it remains in solution, acidify the aqueous mixture with acetic acid or dilute HCl to the isoelectric point of the product (typically pH 4-6) to induce precipitation.

-

-

Purification: The crude solid can be washed with water and then a non-polar solvent like ether or hexanes to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

2-Chloroquinoline-6-carboxylic acid is a robust and versatile synthetic intermediate. Its dual reactivity allows for a modular approach to the synthesis of complex molecules. The C2-chloro group provides a reliable site for SNAr reactions with a host of nucleophiles, while the C6-carboxylic acid serves as a handle for forming amides, esters, and other derivatives. A thorough understanding of its stability profile—particularly its sensitivity to strong acid and light—is essential for its successful application. By employing the validated protocols and handling procedures outlined in this guide, researchers can confidently leverage the synthetic potential of this valuable building block.

References

- Ishkov, Y. V., Veduta, V. V., Fed'ko, N. F., & Bogdan, N. M. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.

- Griffig, J., Koob, R., & Blakley, R. L. (1989).

-

Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E66(4), o693. [Link]

-

(2010). 2-Chloroquinoline-3-carboxylic acid. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Chloroquinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

-

Clark, G. R., & Nikaido, M. M. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3016-3020. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

YouTube. (2019). 08.08 Esterification of Carboxylic Acids. [Link]

-

Aspirations Institute. (n.d.). Haloalkanes and Haloarenes. [Link]

- Tønnesen, H. H. (1999). Photoreactivity of biologically active compounds. XV. Photochemical behaviour of mefloquine in aqueous solution. Pharmazie, 54(8), 590-594.

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]

-

Adhikari, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3427-3430. [Link]

-

Royal Society of Chemistry. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34474. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. upstemacademy.com [upstemacademy.com]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. hepatochem.com [hepatochem.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 2-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 16783717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloroquinoline-6-carboxylic Acid: Historical Development & Technical Utility

The following technical guide details the historical evolution, chemical development, and application of 2-Chloroquinoline-6-carboxylic acid (CAS 849996-80-1) .

A Bifunctional Scaffold for Epigenetics and Targeted Protein Degradation

Executive Summary

2-Chloroquinoline-6-carboxylic acid is a specialized heterocyclic intermediate that has evolved from a generic chemical building block into a critical scaffold for modern drug discovery. Unlike its 4-chloro isomer (a key intermediate for the blockbuster kinase inhibitor Lenvatinib), the 2-chloro isomer has found its niche in epigenetic modulation (SIRT5 inhibitors) and Targeted Protein Degradation (TPD) . Its value lies in its orthogonal reactivity : the electrophilic C2-chlorine atom allows for nucleophilic aromatic substitution (

Historical Context & Molecular Significance

The Evolution of Quinoline Functionalization

The history of 2-chloroquinoline-6-carboxylic acid is deeply intertwined with the development of methods to functionalize the pyridine ring of the quinoline system.

-

1880s (The Skraup Era): Early synthesis focused on generating the quinoline core from anilines and glycerol. While effective for simple quinolines, introducing specific functionality at the C2 position was synthetically challenging.

-

1940s-1960s (The N-Oxide Breakthrough): The discovery that quinoline-N-oxides could undergo rearrangement with phosphoryl chloride (

) to yield 2-chloroquinolines was the pivotal moment for this molecule. This allowed chemists to convert readily available 6-substituted quinolines into their 2-chloro derivatives with high regioselectivity. -

2010s-Present (The TPD Renaissance): In the last decade, the molecule has re-emerged as a "linker-hub" in PROTAC (Proteolysis Targeting Chimera) design. Its ability to rigidly link an E3 ligase ligand to a protein of interest has made it a staple in degrading difficult targets like IKZF2 (Helios) and CK1

.

Structural Logic

The molecule's utility is dictated by its electronic environment:

-

Position 2 (Cl): Highly activated for

due to the electron-withdrawing nitrogen atom. This allows for the introduction of amines, ethers, and thiols under mild conditions. -

Position 6 (COOH): Located on the benzenoid ring, it remains electronically distinct, allowing for amide coupling without interfering with the C2-reactivity.

Synthetic Development & Protocols

The industrial synthesis has shifted from low-yielding direct chlorinations to a robust N-Oxide Rearrangement Route . This method ensures regiochemical purity, avoiding the formation of the 4-chloro isomer.

Core Synthesis Pathway (N-Oxide Route)

The following protocol is validated for multigram-scale preparation.

Reagents:

-

Starting Material: Methyl quinoline-6-carboxylate (or 6-methylquinoline)

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA) or Urea-Hydrogen Peroxide (UHP)

-

Chlorinating Agent: Phosphoryl chloride (

) -

Solvents: Dichloromethane (DCM), Chloroform

Step-by-Step Methodology:

-

N-Oxidation:

-

Dissolve methyl quinoline-6-carboxylate (1.0 eq) in DCM.

-

Add m-CPBA (1.2 eq) portion-wise at 0°C.

-

Stir at room temperature for 12 hours. Monitor by TLC (Formation of polar N-oxide).

-

Workup: Wash with saturated

to remove benzoic acid byproduct. Dry organic layer and concentrate. -

Causality: The N-oxide activates the C2 position for nucleophilic attack by the chloride ion in the next step.

-

-

Regioselective Chlorination (Meisenheimer-Type):

-

Dissolve the crude N-oxide in

(5.0 eq). -

Reflux at 90-105°C for 2-4 hours.

-

Safety Note: Quench excess

by slowly pouring the mixture onto ice/water. The reaction is exothermic. -

Extract with DCM. The product is Methyl 2-chloroquinoline-6-carboxylate .

-

-

Hydrolysis to Free Acid:

-

Suspend the ester in 6N HCl or NaOH/MeOH.

-

Heat at reflux until the solution becomes clear (approx. 2 hours).

-

Acidify to pH 3-4 to precipitate 2-Chloroquinoline-6-carboxylic acid .

-

Recrystallize from Ethanol/Water.

-

Visualization of Synthesis Logic

The following diagram illustrates the divergent synthesis pathways and the critical N-oxide intermediate.

Figure 1: Validated synthesis route utilizing N-oxide activation to ensure C2-regioselectivity.

Applications in Drug Discovery

Case Study: SIRT5 Inhibitors

Researchers developing inhibitors for Sirtuin 5 (SIRT5) , a deacylase enzyme implicated in cancer metabolism, utilized this scaffold to mimic the nicotinamide core.

-

Mechanism: The 6-COOH group is converted to an amide to bind in the enzyme's exit tunnel, while the 2-Cl group is displaced by aryl amines to engage hydrophobic pockets.

-

Impact: This scaffold provided a 10-fold increase in potency compared to simple pyridine analogs due to the extended aromatic surface area.

Case Study: Targeted Protein Degradation (IKZF2/CK1 )

In the development of "molecular glue" degraders, the 2-chloroquinoline-6-carboxylic acid scaffold serves as a rigid linker.

-

Protocol:

-

Amidation: The 6-COOH is coupled to a Cereblon (CRBN) ligand (e.g., pomalidomide derivative).

- Displacement: The 2-Cl is displaced by a nucleophile targeting the protein of interest (e.g., a sulfonamide for IKZF2).

-

-

Advantage: The rigidity of the quinoline ring reduces the entropic cost of ternary complex formation, a critical factor in effective protein degradation.

Quantitative Data: Reactivity Profile

The following table summarizes the reactivity of the 2-chloro substituent compared to other halo-quinolines, guiding experimental design.

| Position | Halogen | Reactivity ( | Conditions Required | Application |

| C-2 | Chlorine | High | 80°C, Carbonate Base | Primary Amine Coupling |

| C-4 | Chlorine | Moderate | 100°C+, Strong Base | Kinase Inhibitor Core |

| C-6 | Chlorine | Low | Pd-Catalysis (Buchwald) | Aryl Coupling |

| C-2 | Methoxy | Inert | Demethylation needed | Prodrugs |

References

-

Ishkov, Y. V., et al. (2017). "A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters." Journal of the National Academy of Sciences of Ukraine.

-

Glas, M. (2021). "Structure-activity relationship analysis of the subtype-selective Sirt5 inhibitor balsalazide." Ludwig-Maximilians-Universität München.

-

Woo, C. M., et al. (2022).[1] "Design and development of IKZF2 and CK1α dual degraders." National Institutes of Health (PMC).

-

PubChem. (2024).[2] "2-Chloroquinoline-6-carboxylic acid (CID 16783717)."[2] National Center for Biotechnology Information.

-

Cancer Research Technology Ltd. (2016).[3][4] "Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1." U.S. Patent 9,701,664.

Sources

- 1. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 16783717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US9701664B2 - Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1 - Google Patents [patents.google.com]

A Technical Guide to 2-Chloroquinoline-6-carboxylic acid: A Versatile Scaffold in Heterocyclic Chemistry and Drug Discovery

This guide provides an in-depth exploration of 2-chloroquinoline-6-carboxylic acid, a key heterocyclic building block. We will delve into its synthesis, reactivity, and strategic applications, offering insights for researchers, medicinal chemists, and professionals in drug development. Our focus is on the practical utility of this molecule, underpinned by established chemical principles and methodologies.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have shown promise as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[2][3] 2-Chloroquinoline-6-carboxylic acid is a particularly valuable derivative due to its bifunctional nature. The chlorine atom at the 2-position serves as a versatile handle for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 6-position allows for the introduction of diverse functionalities through amide and ester linkages. This dual reactivity enables the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.

Synthesis of 2-Chloroquinoline-6-carboxylic acid

The synthesis of 2-chloroquinoline-6-carboxylic acid can be approached through various classical quinoline syntheses such as the Skraup and Doebner-von Miller reactions to form the core ring system, followed by functional group manipulations.[1][4] A robust and scalable approach involves the construction of a quinoline-6-carboxylate ester, followed by oxidation and chlorination.

Synthetic Pathway Overview

The following diagram outlines a common synthetic route to 2-chloroquinoline-6-carboxylic acid, starting from a substituted aniline.

Caption: Synthetic route to 2-chloroquinoline-6-carboxylic acid.

Experimental Protocol: A Two-Stage Synthesis from Methyl Quinoline-6-carboxylate

This protocol is adapted from established methods for the synthesis of isomeric 2-chloroquinolinecarboxylic esters.[5]

Part 1: Oxidation of Methyl Quinoline-6-carboxylate to Methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl quinoline-6-carboxylate in a suitable solvent such as acetic acid.

-

Addition of Oxidant: While stirring, add an oxidizing agent (e.g., hydrogen peroxide, m-CPBA). The choice of oxidant and reaction conditions may require optimization.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: Chlorination of Methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap for acidic fumes. Add the methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate from the previous step.

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) in excess. The reaction is often performed neat or with a high-boiling inert solvent.

-

Reaction Monitoring: Heat the mixture to reflux (typically around 100-110 °C) for several hours. Monitor the reaction by TLC.

-

Workup and Isolation: After completion, cool the reaction mixture and carefully evaporate the excess POCl₃ under reduced pressure.[6] Cautiously pour the residue onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate the product. Filter the solid, wash thoroughly with water, and dry. The resulting methyl 2-chloroquinoline-6-carboxylate can be purified by column chromatography or recrystallization.

Part 3: Hydrolysis to 2-Chloroquinoline-6-carboxylic acid

-

Reaction Setup: Suspend the methyl 2-chloroquinoline-6-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., NaOH or KOH).

-

Hydrolysis: Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitored by TLC).

-

Workup and Isolation: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the aqueous solution with water and acidify with a mineral acid (e.g., dilute HCl) to a pH of approximately 3-4. The carboxylic acid will precipitate.

-

Purification: Filter the solid, wash with cold water, and dry to afford 2-chloroquinoline-6-carboxylic acid.

Chemical Reactivity and Derivatization

The utility of 2-chloroquinoline-6-carboxylic acid stems from the orthogonal reactivity of its two functional groups. This allows for selective modifications at either the 2-position or the 6-position, or a combination of both, to generate diverse molecular architectures.

Reactions at the 6-Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into amides, esters, and other derivatives.

Amide coupling is a cornerstone of medicinal chemistry, and the carboxylic acid at the 6-position is an ideal handle for this transformation.[7] The use of modern coupling reagents allows for the efficient formation of amides under mild conditions.

Workflow for Amide Coupling:

Caption: General workflow for the synthesis of 2-chloroquinoline-6-carboxamides.

Experimental Protocol: HATU-Mediated Amide Coupling

-

Reaction Setup: To a solution of 2-chloroquinoline-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add the desired primary or secondary amine (1.1 eq).

-

Addition of Reagents: Add a base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), followed by the coupling reagent HATU (1.2 eq).[8][9]

-

Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Esterification can be achieved through Fischer esterification under acidic conditions or by using coupling reagents with alcohols.

Experimental Protocol: Conversion to Acid Chloride and Subsequent Esterification

-

Acid Chloride Formation: In a fume hood, reflux a solution of 2-chloroquinoline-6-carboxylic acid in thionyl chloride (SOCl₂) or treat with oxalyl chloride in an inert solvent like DCM with a catalytic amount of DMF. After the reaction is complete, remove the excess reagent by distillation or under vacuum.

-

Esterification: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM or THF) and add the desired alcohol (1.0-1.2 eq) followed by a non-nucleophilic base such as triethylamine or pyridine to scavenge the HCl byproduct.

-

Workup and Purification: Stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the resulting ester by column chromatography.

Reactions at the 2-Chloro Position

The electron-withdrawing nature of the quinoline nitrogen makes the 2-position susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

These reactions are powerful tools for forming C-C and C-N bonds, enabling the introduction of a wide array of substituents at the 2-position.

Common Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl, Heteroaryl) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃ / XPhos, RuPhos |

| Sonogashira | Terminal alkyne | C-C (Alkynyl) | Pd(PPh₃)₂Cl₂ / CuI |

| Heck | Alkene | C-C (Alkenyl) | Pd(OAc)₂ |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine 2-chloroquinoline-6-carboxylic acid (or its ester/amide derivative) (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[2] Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Mechanism of Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The derivatization of the 2-chloroquinoline-6-carboxylic acid scaffold has led to the discovery of potent bioactive molecules.

-

Anticancer Agents: Quinoline carboxamides have been extensively studied for their anticancer properties.[7] The ability to introduce diverse substituents at both the 2- and 6-positions allows for the fine-tuning of interactions with biological targets such as protein kinases and topoisomerases.

-

mGluR1 Antagonists: 2-Amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and evaluated as metabotropic glutamate receptor type 1 (mGluR1) antagonists, which are potential therapeutics for neuropathic pain.[10]

-

Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine. Novel quinoline-4-carboxamides have shown multistage antimalarial activity through novel mechanisms of action.[11] While this is a different isomer, it highlights the potential of the quinoline carboxamide scaffold in infectious disease research.

Conclusion

2-Chloroquinoline-6-carboxylic acid is a high-value intermediate in heterocyclic chemistry and drug discovery. Its dual functionality provides a platform for the creation of diverse chemical libraries through well-established and robust synthetic methodologies. The strategic application of amide coupling, esterification, and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships, making this scaffold a cornerstone in the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of versatile building blocks like 2-chloroquinoline-6-carboxylic acid will only increase.

References

- Chakraborty, P., Brandaõ, N. D., & Paul, J. (2019). An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid permits the direct synthesis of 2-substituted quinolines. The Journal of Organic Chemistry, 84(15), 10160-10171.

- Deshmukh, R., & Maurya, R. A. (2021). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- Effenberger, F., Konig, G., & Klenk, H. (1981). Mixed Carboxylic-Dichlorophosphoric Anhydrides—Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Angewandte Chemie International Edition in English, 20(3), 268-269.

- Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). 5-methoxy-2-iodophenylboronic acid (MIBA) is kinetically very active in a catalytic, direct amidation employing free carboxylic acids and amines providing high yields of amide products in short reaction times under mild conditions at ambient temperature in the presence of molecular sieves. The Journal of Organic Chemistry, 77(18), 8386-8400.

- Jadhav, S. D., & Sharma, N. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20815-20843.

- Kim, Y., Lee, J., Pyeon, H. B., Lee, J., Lee, J., Cheon, H. G., ... & Keum, G. (2015). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Bioorganic & medicinal chemistry letters, 25(16), 3223-3227.

- Kumar, A., & Kumar, A. (2018). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.

- Li, J., Zhang, J., Yang, H., & Jiang, G. (2017). Pd (OAc) 2/2, 4, 6-Collidine/Brønsted acid catalyze an aerobic oxidative aromatization of simple aliphatic alcohols and anilines to provide diverse substituted quinoline derivatives in high yields with wide functional group tolerance. The Journal of Organic Chemistry, 82(6), 3245-3251.

- Latta, R., Springsteen, G., & Wang, B. (2001).

- Magesh, C. I., Nagarajan, G., & Kumar, D. S. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 235-242.

- Martin, L. (2014). How should I proceed in Chlorination using POCl3?.

- Patel, K., & Das, A. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.

-

PubChem. (n.d.). Methyl quinoline-6-carboxylate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved January 30, 2026, from [Link]

- Shevchenko, N. O., Ishkov, Y. V., Veduta, V. V., Fedko, N. A., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4), 11-18.

- Singh, R. P., & Singh, V. K. (2021). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. RSC Advances, 11(43), 26569-26576.

- Smith, A. C., & Szostak, M. (2022). A Pd-catalyzed decarbonylative Suzuki cross-coupling of widely available heterocyclic carboxylic acids with arylboronic acids enabled the straightforward preparation of> 45 heterobiaryl products using pyridines, pyrimidines, pyrazines, and quinolines in very good yields. Organic letters, 24(9), 1662-1667.

- Sreedharan, S., & Janardhanan, J. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(2), 209-246.

- Thansandote, P., & Chong, J. M. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. The Journal of organic chemistry, 72(5), 1917-1925.

- Wang, X., & Ganesan, A. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 51(26), 3423-3426.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 30, 2026, from [Link]

-

YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 3. Retrieved from [Link]

-

YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

- Zaira, M., O'Neill, P. M., & Stocks, P. A. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(1), 246-261.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. growingscience.com [growingscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

2-Chloroquinoline-6-carboxylic Acid: A Strategic Scaffold for Kinase Inhibition and Receptor Modulation

Topic: "2-Chloroquinoline-6-carboxylic acid" potential biological activities Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary